REACTION_CXSMILES
|
O.Cl.[C:3]1([CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].O.C(O[CH:16](OCC)[CH2:17][CH:18](OCC)OCC)C>C(O)C>[C:3]1([CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH:18]=[CH:17][CH:16]=[N:10]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.C1(=C(C=CC=C1)NN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(OCC)OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 liter, 2-neck flask, fitted with a condenser and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated slowly to between 80° C. and 90° C.
|
Type
|
TEMPERATURE
|
Details
|
after maintaining the mixture at this temperature range for a period of about 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched on ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate/ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic solution over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain a very dark liquid
|
Type
|
DISTILLATION
|
Details
|
Distillation in an air oven at a temperature between 110°-120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N1N=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |